Molecular Identity and Lipophilicity vs. Entecavir
3-Benzyl Entecavir is a chemically distinct entity from its parent drug, Entecavir, defined by a key structural modification and a consequent shift in its physicochemical properties. Specifically, 3-Benzyl Entecavir (C₁₉H₂₁N₅O₃) features a benzyl ether group attached to the cyclopentyl ring, which is absent in Entecavir (C₁₂H₁₅N₅O₃) [1]. This modification increases the molecular weight from 277.28 g/mol to 367.4 g/mol and, critically, alters its lipophilicity to a calculated XLogP3-AA of 0.2 [1], compared to -1.1 for Entecavir [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.2 |
| Comparator Or Baseline | Entecavir: -1.1 |
| Quantified Difference | Delta = +1.3 |
| Conditions | Computational prediction (PubChem XLogP3 3.0) |
Why This Matters
The increased lipophilicity and distinct molecular weight directly translate to different retention times in reverse-phase HPLC and altered solubility, making 3-Benzyl Entecavir an essential, non-interchangeable analytical reference standard for detecting and quantifying this specific impurity in Entecavir drug substance.
- [1] PubChem. (2024). 3-Benzyl Entecavir. Computed Descriptors. XLogP3-AA. View Source
- [2] PubChem. (2024). Entecavir. Computed Descriptors. XLogP3. View Source
